molecular formula C8H15ClO B15257464 4-(Chloromethyl)-6-methoxyhex-1-ene

4-(Chloromethyl)-6-methoxyhex-1-ene

Cat. No.: B15257464
M. Wt: 162.66 g/mol
InChI Key: SZFAQTYIGXFYLR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methoxyhex-1-ene is an aliphatic compound featuring a chloromethyl group at the 4-position, a methoxy group at the 6-position, and a terminal double bond at the 1-position. Its structure combines electrophilic (chloromethyl) and electron-donating (methoxy) functionalities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

4-(chloromethyl)-6-methoxyhex-1-ene

InChI

InChI=1S/C8H15ClO/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3

InChI Key

SZFAQTYIGXFYLR-UHFFFAOYSA-N

Canonical SMILES

COCCC(CC=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methoxyhex-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a hexene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the formation of by-products. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methoxyhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Chloromethyl-Substituted Heterocyclic Compounds

Example Compounds : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-arylurea derivatives (8a-c) .

Feature 4-(Chloromethyl)-6-methoxyhex-1-ene Thiazolyl Urea Derivatives (8a-c)
Core Structure Aliphatic chain with substituents Thiazole ring with chloromethyl and urea
Reactivity Chloromethyl likely less electrophilic Chloromethyl on electron-deficient thiazole enhances electrophilicity
Functional Groups Methoxy (electron-donating) Urea (hydrogen-bonding capability)
Applications Potential alkylation agent Biological activity (e.g., kinase inhibition)

Key Differences :

  • The thiazole ring in 8a-c increases the electrophilicity of the chloromethyl group compared to the aliphatic chain in the target compound.
  • Urea moieties in 8a-c enable hydrogen bonding, affecting solubility and biological interactions, which are absent in this compound.

Bis(Chloromethyl) Ether (BCME)

Source : Toxicological Profile for BCME .

Feature This compound Bis(Chloromethyl) Ether (BCME)
Structure Single chloromethyl, aliphatic chain Two chloromethyl groups linked by oxygen
Volatility Likely low (longer chain) High (low molecular weight)
Toxicity Not documented; expected lower risk Carcinogenic (alkylates DNA)
Reactivity Moderate alkylation potential Extremely reactive alkylating agent

Key Differences :

  • BCME’s dual chloromethyl groups make it a potent carcinogen, whereas the target compound’s single chloromethyl group and stabilizing methoxy likely reduce toxicity.
  • BCME’s volatility and reactivity make it hazardous in industrial settings, unlike the less volatile aliphatic target compound.

Cyclohexenone Derivatives with Aryl Substituents

Example Compound : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .

Feature This compound Cyclohexenone Derivatives
Core Structure Linear alkene Conjugated enone system with aryl groups
Conformation Flexible aliphatic chain Rigid half-chair/envelope conformations
Reactivity Isolated alkene reactivity Michael addition/cyclization sites
Applications Synthesis intermediates Building blocks for spiro compounds

Key Differences :

  • Cyclohexenones’ conjugated enone systems enable participation in Michael additions, unlike the isolated alkene in the target compound.
  • Aryl substituents in cyclohexenones enhance crystallinity and π-π interactions, whereas the aliphatic target compound may exhibit lower melting points.

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